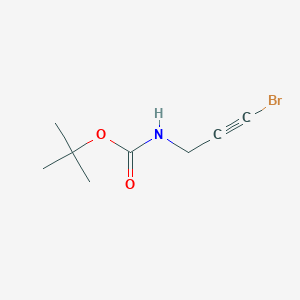
CarbaMic acid, N-(3-broMo-2-propyn-1-yl)-, 1,1-diMethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CarbaMic acid, N-(3-broMo-2-propyn-1-yl)-, 1,1-diMethylethyl ester is a chemical compound with a unique structure that includes a bromine atom, a propynyl group, and a carbamate ester. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
The synthesis of CarbaMic acid, N-(3-broMo-2-propyn-1-yl)-, 1,1-diMethylethyl ester involves several steps. One common method includes the reaction of 3-bromo-2-propyn-1-ol with tert-butyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
CarbaMic acid, N-(3-broMo-2-propyn-1-yl)-, 1,1-diMethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
CarbaMic acid, N-(3-broMo-2-propyn-1-yl)-, 1,1-diMethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of CarbaMic acid, N-(3-broMo-2-propyn-1-yl)-, 1,1-diMethylethyl ester involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and propynyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
CarbaMic acid, N-(3-broMo-2-propyn-1-yl)-, 1,1-diMethylethyl ester can be compared with other carbamate esters, such as:
CarbaMic acid, N-(2-chloroethyl)-, 1,1-diMethylethyl ester: Similar in structure but with a chlorine atom instead of bromine.
CarbaMic acid, N-(2-propyn-1-yl)-, 1,1-diMethylethyl ester: Lacks the bromine atom, resulting in different reactivity and applications.
CarbaMic acid, N-(3-broMo-2-propyn-1-yl)-, methyl ester: Has a methyl group instead of a tert-butyl group, affecting its steric properties and reactivity.
Eigenschaften
CAS-Nummer |
1160357-42-5 |
|---|---|
Molekularformel |
C8H12BrNO2 |
Molekulargewicht |
234.09 g/mol |
IUPAC-Name |
tert-butyl N-(3-bromoprop-2-ynyl)carbamate |
InChI |
InChI=1S/C8H12BrNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h6H2,1-3H3,(H,10,11) |
InChI-Schlüssel |
QOXBTVNMYIHJJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC#CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


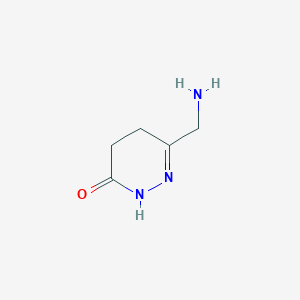
![2-Propen-1-one, 1-[3-[4-amino-6-chloro-5-[4-(3,4-dichlorophenoxy)-3-methoxyphenyl]pyrrolo[2,1-f][1,2,4]triazin-7-yl]-1-piperidinyl]-](/img/structure/B12632389.png)
![2-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B12632396.png)
![(7-methoxy-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetic acid](/img/structure/B12632407.png)
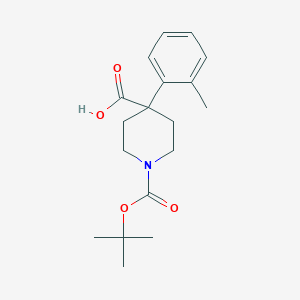
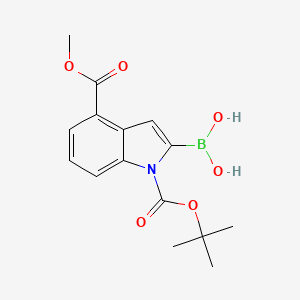
![(6S)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12632439.png)
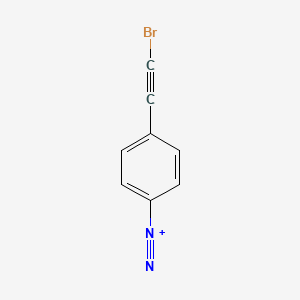
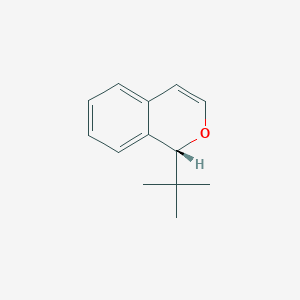
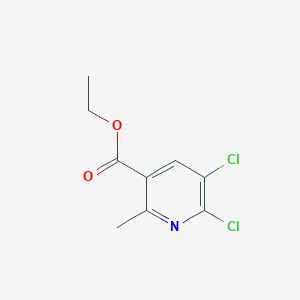


![2,7-bis(diphenylphosphoryl)-9-[4-(N,N-diphenylamino)phenyl]-9-phenylfluorene](/img/structure/B12632469.png)
![5-(5-methyl-1H-pyrazol-3-yl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12632470.png)
